molecular formula C17H20N2O B1210546 N-butylharmine

N-butylharmine

Cat. No. B1210546
M. Wt: 268.35 g/mol
InChI Key: ZTHNVHJIFDQKKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butylharmine is a member of the class of beta-carbolines that is 9H-beta-carboline substituted by a butyl group at position 9, methoxy group at position 7 and a methyl group at position 1. It is semisynthetic derivative of harmine and has been shown to exhibit significant anti-HIV activity. It has a role as an anti-HIV agent. It is an aromatic ether, a member of beta-carbolines and a semisynthetic derivative. It derives from a harmine.

Scientific Research Applications

Neuroprotective Potential of 3-N-Butylphthalide Derivatives

3-N-Butylphthalide (NBP) and its derivatives, initially isolated from the seeds of Apium graveolens Linn., have demonstrated significant neuroprotective effects. These compounds have been studied for their potential in improving outcomes post-stroke and in the management of various neurological disorders. Their multifaceted actions include mitigation of oxidative stress, protection against mitochondrial dysfunction, anti-apoptotic effects, and anti-inflammatory properties. Despite the clinical approval of dl-3-N-butylphthalide as an anti-ischemic agent in China, the transition from experimental to clinical practice elsewhere remains limited, highlighting the need for further research to explore the full therapeutic potential of these compounds (Abdoulaye & Guo, 2016).

Therapeutic Applications in Neurologic Diseases

NBP's complex pharmacological mechanisms, which include improving microcirculation, protecting mitochondrial function, and inhibiting oxidative stress and neuronal apoptosis, have led to its increased clinical application in neurologic diseases. Clinical and animal research has demonstrated the effectiveness of NBP in ischemic stroke, vascular dementia, and potentially neurodegenerative diseases. Additionally, NBP has shown promise in improving symptoms of epilepsy, cerebral edema, and cognitive dysfunction caused by severe acute carbon monoxide poisoning. Its therapeutic effects also extend to non-neurological diseases such as diabetes and atherosclerosis. Despite these advances, many pharmacological effects and mechanisms of NBP remain to be fully elucidated, warranting further investigation (Chen et al., 2019).

properties

Product Name

N-butylharmine

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

IUPAC Name

9-butyl-7-methoxy-1-methylpyrido[3,4-b]indole

InChI

InChI=1S/C17H20N2O/c1-4-5-10-19-16-11-13(20-3)6-7-14(16)15-8-9-18-12(2)17(15)19/h6-9,11H,4-5,10H2,1-3H3

InChI Key

ZTHNVHJIFDQKKE-UHFFFAOYSA-N

SMILES

CCCCN1C2=C(C=CC(=C2)OC)C3=C1C(=NC=C3)C

Canonical SMILES

CCCCN1C2=C(C=CC(=C2)OC)C3=C1C(=NC=C3)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-butylharmine
Reactant of Route 2
Reactant of Route 2
N-butylharmine
Reactant of Route 3
Reactant of Route 3
N-butylharmine
Reactant of Route 4
Reactant of Route 4
N-butylharmine
Reactant of Route 5
Reactant of Route 5
N-butylharmine
Reactant of Route 6
Reactant of Route 6
N-butylharmine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.